molecular formula C14H16N2OS2 B11535553 (5Z)-2-(4-methylpiperidin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(4-methylpiperidin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11535553
M. Wt: 292.4 g/mol
InChI Key: XRXDOSDYYBWTMD-XFXZXTDPSA-N
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Description

The compound (5Z)-2-(4-METHYLPIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-METHYLPIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of Thiophene Group: The thiophene group is introduced through a condensation reaction with a thiophene aldehyde.

    Addition of Piperidine Moiety: The piperidine moiety is incorporated by reacting the intermediate compound with 4-methylpiperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-METHYLPIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-METHYLPIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, (5Z)-2-(4-METHYLPIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.

    Thiophene Derivatives: Molecules with the thiophene ring and different substituents.

Uniqueness

(5Z)-2-(4-METHYLPIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of the thiazolidinone, thiophene, and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

(5Z)-2-(4-methylpiperidin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C14H16N2OS2/c1-10-4-6-16(7-5-10)14-15-13(17)12(19-14)9-11-3-2-8-18-11/h2-3,8-10H,4-7H2,1H3/b12-9-

InChI Key

XRXDOSDYYBWTMD-XFXZXTDPSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CS3)/S2

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=CS3)S2

Origin of Product

United States

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